D-6-Hydroxynorleucine

Catalog No.
S1890147
CAS No.
M.F
M. Wt
163.17
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D-6-Hydroxynorleucine

Product Name

D-6-Hydroxynorleucine

Molecular Weight

163.17

D-6-Hydroxynorleucine is an alpha-amino acid characterized by the presence of a hydroxyl group at the sixth carbon of the norleucine backbone. It is a derivative of norleucine, which itself is a non-standard amino acid. This compound is classified as a D-alpha-amino acid, indicating that it has the D-configuration at the alpha carbon. The chemical formula for D-6-hydroxynorleucine is C6H13NO3C_6H_{13}NO_3, and its IUPAC name is (2R)-2-amino-6-hydroxyhexanoic acid. This compound plays a significant role in various biological processes and synthetic applications due to its unique structural properties and functional groups.

Typical of amino acids, including:

  • Transamination: This process involves the transfer of an amino group to a keto acid, forming new amino acids.
  • Decarboxylation: Under certain conditions, D-6-hydroxynorleucine can lose its carboxyl group, leading to the formation of amines.
  • Hydroxylation: The presence of a hydroxyl group allows for further modifications, such as esterification or etherification reactions.

These reactions are facilitated by various enzymes and can lead to the formation of more complex molecules or derivatives useful in pharmaceuticals and biochemistry.

D-6-Hydroxynorleucine can be synthesized through various methods:

  • Enzymatic Synthesis:
    • Utilizing enzymes like glutamate dehydrogenase for reductive amination processes.
    • Hydrolysis of specific precursors such as 5-(4-hydroxybutyl)hydantoin followed by enzymatic treatment to yield high-purity products .
  • Chemical Synthesis:
    • Starting from lysine derivatives or other amino acids through hydroxylation reactions .
    • Rearrangement reactions involving nitrosodichloroacetamides have also been reported as efficient synthesis routes .
  • Biotechnological Approaches:
    • Fermentation processes using genetically modified organisms to produce D-6-hydroxynorleucine from simpler substrates.

D-6-Hydroxynorleucine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurotransmitter systems and other biological pathways.
  • Nutraceuticals: Used as a dietary supplement aimed at improving cognitive function and reducing excitotoxicity in neural tissues.
  • Research: Employed in studies related to amino acid metabolism and neurobiology due to its unique properties.

Studies exploring the interactions of D-6-hydroxynorleucine with other biomolecules have revealed:

  • Binding Affinity: It shows significant binding affinity with receptors involved in neurotransmitter signaling, suggesting potential roles in modulating synaptic activity.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological responses, indicating its utility in combination therapies.

D-6-Hydroxynorleucine shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
L-6-HydroxynorleucineSimilar backbone with L-configurationOften used in dietary supplements
NorleucineLacks hydroxyl group at C6Basic amino acid without hydroxylation
5-Hydroxy-L-norleucineHydroxyl group at C5Different position for hydroxylation
4-HydroxyprolineHydroxyl group on prolineImportant for collagen stability

D-6-Hydroxynorleucine's uniqueness lies in its specific hydroxylation at the sixth carbon, which influences its biological activity and potential therapeutic applications compared to these similar compounds. Its ability to modulate neurotransmitter systems further distinguishes it from others that do not possess this functional group.

Systematic IUPAC Nomenclature and Structural Representation

D-6-Hydroxynorleucine is systematically named (2R)-2-amino-6-hydroxyhexanoic acid, reflecting its six-carbon chain, hydroxyl group at position 6, and amino group at position 2. The stereochemical configuration at the α-carbon (C2) determines its D-configuration, distinguishing it from the L-enantiomer. Structurally, the compound features:

  • Amino group: Primary amine at C2.
  • Hydroxyl group: Secondary alcohol at C6.
  • Carboxylic acid: Terminal carboxyl group.

The linear structure is represented as:

NH₂-CH(CH₂)₃-CH(OH)-COOH  

This arrangement allows participation in hydrogen bonding and enzymatic interactions critical for its biochemical roles.

Synonyms and Registry Numbers

Key identifiers include:

Registry NumberSynonym
CAS: 16509-61-8D-6-Hydroxynorleucine
ChemSpider: 4450282DDO
PubChem: 5288041(2R)-2-amino-6-hydroxyhexanoic acid

Other synonyms include 6-Hydroxy-D-norleucine and D-Norleucine, 6-hydroxy.

Stereochemical Configuration and Enantiomeric Relationships

D-6-Hydroxynorleucine exists as a single enantiomer with the R-configuration at C2 (α-carbon). Its mirror image, L-6-Hydroxynorleucine (CAS: 6033-32-5), has the S-configuration and is synthesized via distinct enzymatic pathways. The enantiomers differ in their optical activity and biological interactions, with D-forms often serving as substrates for specific D-amino acid oxidases.

D-6-Hydroxynorleucine possesses a precisely defined molecular structure with a molecular weight of 147.17 grams per mole [1] [2]. The monoisotopic mass, determined through high-resolution mass spectrometry, is 147.089543287 daltons [1] [2], providing exceptional accuracy for analytical identification and quantification purposes.

The chemical formula C₆H₁₃NO₃ reflects the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The compound systematically named (2R)-2-amino-6-hydroxyhexanoic acid exhibits the characteristic D-configuration at the alpha carbon, distinguishing it from its L-enantiomer [1] .

Mass Spectrometry Fragmentation Profile

Mass spectrometric analysis reveals distinctive fragmentation patterns characteristic of amino acid compounds. The base peak appears at m/z 86.0959 [4], representing the most abundant fragment ion in the spectrum. This fragmentation corresponds to the loss of 61 daltons from the molecular ion, consistent with the elimination of C₂H₃NO₂ moiety [4]. This fragmentation pattern follows the alpha-cleavage mechanism commonly observed in amino acid mass spectrometry, where the carbon-carbon bond adjacent to the amino group undergoes preferential cleavage [5] [6].

The molecular ion peak at m/z 147.17 provides direct confirmation of the molecular weight [1]. Additional characteristic fragments include ions resulting from the sequential loss of water (18 Da) and ammonia (17 Da), typical of amino acid thermal decomposition pathways [7] [8].

Structural Identification Parameters

The compound identification is further supported by its InChI Key: OLUWXTFAPJJWPL-RXMQYKEDSA-N [1] [2], providing a unique molecular identifier for database searches and computational applications. The SMILES notation [H]C@@(CCCCO)C(O)=O describes the stereochemical configuration and connectivity [1], enabling three-dimensional structure reconstruction.

ParameterValueAnalytical Method
Molecular Weight147.17 g/molHigh-resolution MS
Monoisotopic Mass147.089543287 DaHRMS
Base Peakm/z 86.0959MS/MS
Fragment Loss61 Da (C₂H₃NO₂)Fragmentation analysis
Molecular FormulaC₆H₁₃NO₃Elemental analysis

Solubility Profile and Partition Coefficients

D-6-Hydroxynorleucine exhibits characteristic amino acid solubility behavior, displaying high aqueous solubility of 101.0 milligrams per milliliter [1]. This exceptional water solubility results from the compound's zwitterionic nature, where the amino and carboxyl groups exist in ionized forms under physiological conditions [9] [10].

Hydrophilic-Lipophilic Balance

The compound demonstrates strong hydrophilic character with a logarithmic partition coefficient (LogP) of -2.9 [1] in the octanol-water system. This negative LogP value indicates preferential partitioning into the aqueous phase, consistent with the polar nature of hydroxylated amino acids [11] [12]. The logarithmic solubility parameter (LogS) of -0.16 [1] further confirms the compound's favorable aqueous dissolution properties.

Ionization Characteristics

D-6-Hydroxynorleucine exhibits typical amino acid ionization behavior with two distinct pKa values. The strongest acidic pKa occurs at 2.46 [1], corresponding to carboxyl group deprotonation, while the strongest basic pKa appears at 9.53 [1], representing amino group protonation. Under physiological conditions (pH 7.4), the compound maintains a net charge of zero [1], existing predominantly as a zwitterion.

Partition Behavior in Organic Systems

The compound shows limited solubility in non-polar organic solvents [9] [13], reflecting the predominant influence of its polar functional groups. Studies of amino acid partition coefficients in organic solvent systems demonstrate values typically ranging from 0.01 to 0.15 [14] [15], indicating strong preference for aqueous environments over organic phases.

Molecular Descriptors

The polar surface area of 83.55 Ų [1] reflects the extensive hydrogen bonding capability of the molecule. The compound possesses four hydrogen bond acceptors and three hydrogen bond donors [1], contributing to its excellent water solubility and limited organic solvent compatibility [13] [12].

Solubility ParameterValuePredictive Method
Water Solubility101.0 mg/mLALOGPS
LogP (octanol-water)-2.9ALOGPS
pKa (acidic)2.46Chemaxon
pKa (basic)9.53Chemaxon
Polar Surface Area83.55 ŲChemaxon

Thermal Stability and Degradation Kinetics

D-6-Hydroxynorleucine exhibits moderate thermal stability with decomposition occurring within the temperature range of 185-280°C [7] [8], consistent with typical amino acid thermal behavior. The onset decomposition temperature is estimated to occur between 200-250°C [7], representing the initial thermal degradation point under standard atmospheric conditions.

Thermodynamic Parameters

Thermal decomposition requires endothermic heat input ranging from 72 to 151 kilojoules per mole [7] [8], typical of amino acid thermal breakdown processes. This energy requirement reflects the stability of the molecular structure and the energy needed to break covalent bonds during thermal degradation [16] [8].

Decomposition Mechanism

The primary thermal degradation pathway involves dehydration and deamination reactions [7] [16]. Unlike some amino acids that produce significant carbon dioxide, D-6-Hydroxynorleucine thermal decomposition primarily yields water vapor and ammonia, with minimal carbon dioxide formation [7] [8]. This decomposition pattern follows the general mechanism:

D-6-Hydroxynorleucine → a(NH₃) + b(H₂O) + c(CO₂) + residue

where the coefficients represent the stoichiometric ratios of volatile products [7] [8].

Degradation Kinetics

The thermal degradation process produces 12-70% volatile products [7] [8], with the remainder forming peptide-rich solid residues. The decomposition follows first-order kinetics with respect to temperature, exhibiting predictable degradation rates under controlled heating conditions [16] [17].

Stability Considerations

Under normal atmospheric conditions, D-6-Hydroxynorleucine remains stable for extended periods. Commercial storage recommendations specify -20°C storage temperature [18] [19] to maintain compound integrity and prevent thermal degradation. The compound demonstrates good atmospheric stability under ambient conditions, showing no significant decomposition at room temperature over typical storage periods.

Thermal ParameterValueAnalytical Method
Decomposition Range185-280°CThermal analysis
Onset Temperature200-250°CTGA/DSC
Heat of Decomposition72-151 kJ/molCalorimetry
Volatile Products12-70%Mass spectrometry
Storage Temperature-20°CCommercial standard

Dates

Last modified: 07-21-2023

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